molecular formula C21H21CIF3O2.HCl B1662429 CCR2 拮抗剂 4 CAS No. 226226-39-7

CCR2 拮抗剂 4

货号 B1662429
CAS 编号: 226226-39-7
分子量: 228.24 g/mol
InChI 键: FMHHVULEAZTJMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCR2 antagonist 4 is a cis-diamidocyclohexyl urea compound . It potently competes against MCP-1 binding to CCR2 with an IC50 of 5.1 nM . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .


Chemical Reactions Analysis

CCR2 antagonist 4 is a potent and specific CCR2 antagonist, with IC50s of 180 nM for CCR2b . It potently inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM .


Physical And Chemical Properties Analysis

CCR2 antagonist 4 is a solid, white compound . Its molecular formula is C21H21ClF3N3O2 and its molecular weight is 439.86 . It is soluble in ethanol (6 mg/mL) and DMSO (60 mg/mL) .

科学研究应用

疾病治疗干预

  • 多种疾病:CCR2 拮抗剂已被广泛研究用于治疗各种疾病,包括炎症性疾病、动脉粥样硬化、多发性硬化症、类风湿关节炎和胰岛素抵抗。在识别新型、有效的 CCR2 拮抗剂方面取得了重大进展,解决了选择性和心脏安全性等问题 (Carter, 2013)

自身免疫性疾病

  • 自身免疫性疾病治疗:CCR2 拮抗剂正在开发用于治疗自身免疫性疾病,包括多发性硬化症和类风湿关节炎。尽管有证据表明在动物模型中具有治疗潜力,但人类临床试验显示出不同的结果,表明需要进一步了解趋化因子相互作用 (Kalinowska & Losy, 2008)

糖尿病肾病和胰岛素抵抗

  • 2 型糖尿病管理:CCR2 拮抗作用已显示出改善 2 型糖尿病小鼠的胰岛素抵抗、脂质代谢和糖尿病肾病,表明在糖尿病管理中具有潜在益处 (Kang et al., 2010)

结合机制和药物设计

  • 药物设计见解:对 CCR2 拮抗剂结合机制的研究为药物设计提供了至关重要的见解,揭示了多个结合位点和不同的抑制模式,可以指导新型 CCR2 抑制剂的开发 (Zweemer et al., 2013)

结构分析

  • 结构理解:研究已解析出 CCR2 与拮抗剂复合物的结构,通过突出不同的口袋表位来帮助药物发现,以克服药物设计中的挑战 (Zheng et al., 2016)

临床试验和挑战

  • 临床试验和挑战:尽管 CCR2 拮抗剂的临床试验显示出前景,但结果好坏参半,这突出需要更全面的研究来阐明趋化因子相互作用的复杂系统 (Sullivan et al., 2013)

安全和危害

CCR2 antagonist 4 should be handled with care to avoid inhalation and contact with eyes and skin . It should be used only in areas with appropriate exhaust ventilation . In case of eye contact, flush eyes immediately with large amounts of water . If skin contact occurs, rinse skin thoroughly with large amounts of water .

未来方向

CCR2 antagonist 4 and other CCR2 antagonists are being studied for their potential in treating various diseases. For example, dual CCR5/CCR2 targeting is emerging as a more efficacious strategy than targeting either receptor alone in the treatment of complex human disorders . Furthermore, blocking the CCL2/CCR2 and CXCLs/CXCR2 axes with CCR2 and CXCR2 antagonists has been shown to reduce macrophage and neutrophil infiltration and hepatic progenitor cell activation, thus overcoming resistance in hepatocellular carcinoma .

属性

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR2 antagonist 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCR2 antagonist 4
Reactant of Route 2
CCR2 antagonist 4
Reactant of Route 3
CCR2 antagonist 4
Reactant of Route 4
CCR2 antagonist 4
Reactant of Route 5
Reactant of Route 5
CCR2 antagonist 4
Reactant of Route 6
CCR2 antagonist 4

Citations

For This Compound
8
Citations
G Kothandan, CG Gadhe, SJ Cho - PloS one, 2012 - journals.plos.org
Chemokine receptors are G protein-coupled receptors that contain seven transmembrane domains. In particular, CCR2 and CCR5 and their ligands have been implicated in the …
Number of citations: 60 journals.plos.org
Y Zheng, W Gao, B Qi, R Zhang, M Ning… - The FASEB …, 2023 - Wiley Online Library
… this study, CCR2 antagonist 4 was utilized to enhance the ADPN effects on MI repairment and macrophage polarization. CCR2 antagonist promoted ADPN expression in adipocytes …
Number of citations: 3 faseb.onlinelibrary.wiley.com
M Noda, T Masuda, N Hayashi, T Kogawa, S Ohno… - Cancer Research, 2017 - AACR
Background Metastasis is a major cause of death in cancer patients, & elucidation of the mechanisms is expected to provide a basis for the development of new cancer treatment. …
Number of citations: 0 aacrjournals.org
M Artelsmair, P Miranda‐Azpiazu… - Journal of Labelled …, 2019 - Wiley Online Library
… As the preparation of the CCR2 antagonist 4 was performed on a small scale, only very limited amounts of it were immediately available. However, the multi-step synthesis of 4 …
RS Hotchkiss, LL Moldawer - lubio.ch
Coronavirus disease 2019 (COVID-19) is an infectious disease with major symptoms of fever and pneumonia. COVID-19 is caused by SARS coronavirus 2 (SARS-CoV-2), which …
Number of citations: 2 www.lubio.ch
Y Xie, Q Tang, S Yu, W Zheng, G Chen… - Journal of Dental …, 2022 - journals.sagepub.com
… activities in PDLCs, we employed CCR2 antagonist 4 hydrochloride to block CCL2 binding … , which was significantly reversed by CCR2 antagonist 4 hydrochloride or CCL2-siRNA (Fig. …
Number of citations: 7 journals.sagepub.com
Y Li, Y Ma, Y Jin, X Peng, X Wang, P Zhang… - Communications …, 2022 - nature.com
… To inhibit the CCR2 receptor activity of IELs, we used CCR2 antagonist 4 (Teijin compound 1, TC1; MedChemExpress, China). To inhibit perforin/granzyme mediated cytotoxicity of IELs…
Number of citations: 6 www.nature.com
I vitro Activity, I vivo Activity
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。